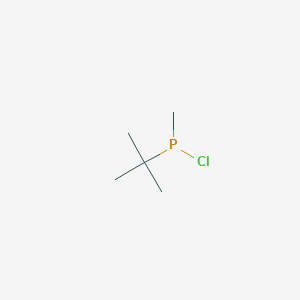

Methyl tert-butylchlorophosphine

Description

Contextualization of Alkylchlorophosphine Chemistry within Organophosphorus Research

Alkylchlorophosphines are a specific subclass of organophosphorus compounds characterized by the presence of at least one alkyl group and one chlorine atom directly bonded to a phosphorus center. These compounds are highly valuable as synthetic intermediates because the phosphorus-chlorine bond is reactive and can be readily substituted, allowing for the introduction of a wide variety of other functional groups. This reactivity makes them key precursors for the synthesis of a diverse range of phosphine (B1218219) ligands.

Monoalkyl-tert-butylchlorophosphines, and specifically Methyl tert-butylchlorophosphine, represent a group of alkylchlorophosphines that combine the reactivity of the P-Cl bond with significant steric bulk imparted by the tert-butyl group. The tert-butyl group is one of the most sterically demanding substituents used in ligand design, and its presence has a profound impact on the geometry and reactivity of the resulting metal complexes. The additional methyl group in this compound allows for a finer tuning of these steric and electronic properties compared to its di-tert-butyl counterpart, making it an interesting target for research and a valuable building block in the synthesis of specialized phosphine ligands.

Historical Development and Evolution of Sterically Hindered Phosphine Ligands

The journey of phosphine ligands in organometallic chemistry began in the early 20th century, but their critical role was not fully recognized until the development of homogeneous catalysis in the 1960s and 1970s. numberanalytics.com A landmark moment was the discovery of Wilkinson's catalyst, [RhCl(PPh₃)₃], in 1966, which showcased the remarkable catalytic activity of phosphine-metal complexes in hydrogenation reactions. numberanalytics.com This discovery spurred intense research into the synthesis of new phosphine ligands with tailored properties.

Researchers soon realized that the steric and electronic properties of the phosphine ligand could be precisely controlled by varying the organic substituents (R groups) on the phosphorus atom. numberanalytics.com This led to the development of "sterically hindered" or "bulky" phosphine ligands. Initially, the focus was on arylphosphines like triphenylphosphine. However, the development of electron-rich and sterically demanding trialkylphosphines, such as tri-tert-butylphosphine (B79228), marked a significant advancement. These bulky ligands were found to be highly effective in promoting challenging catalytic reactions, particularly in palladium-catalyzed cross-coupling chemistry. researchgate.net The large steric footprint of these ligands can accelerate key steps in the catalytic cycle, such as reductive elimination, and can also stabilize the catalytically active low-coordinate metal species. nih.gov This understanding of the importance of steric hindrance has driven the synthesis of an ever-expanding library of bulky phosphine ligands, each designed to optimize performance in specific catalytic transformations.

Current Research Frontiers and Prospective Directions in Alkylchlorophosphine Synthesis and Application

Current research in the field of alkylchlorophosphines is focused on developing novel synthetic routes to create a wider diversity of sterically and electronically tuned ligands. acs.orgworktribe.com While traditional methods often rely on phosphorus trichloride (B1173362) and organometallic reagents, new strategies are being explored to allow for more flexible and efficient syntheses. worktribe.com This includes the development of modular approaches where building blocks like this compound can be used to construct more complex ligand architectures.

The application of sterically hindered phosphine ligands derived from alkylchlorophosphines continues to expand. They are crucial for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, which are fundamental transformations in modern organic synthesis. acs.orgresearchgate.net The use of ligands with carefully tuned steric bulk, such as those derived from this compound, has enabled the coupling of increasingly challenging substrates, including sterically hindered aryl chlorides, at milder reaction conditions. acs.org

Prospective directions in this field include the design of next-generation catalysts with even higher activity and selectivity. This involves a synergistic approach combining synthetic chemistry with computational modeling to predict the performance of new ligand structures. acs.org There is also a growing interest in the application of these phosphines in nickel-catalyzed cross-coupling reactions, which offer a more sustainable and economical alternative to palladium-based systems. rsc.org Furthermore, the unique properties of sterically encumbered phosphines are being harnessed in emerging areas such as "frustrated Lewis pair" chemistry, where the combination of a bulky Lewis acid and a bulky Lewis base can activate small molecules. researchgate.net The development of air-stable and easy-to-handle precursors for these valuable ligands is another active area of research, aiming to make their application in both academic and industrial settings more practical. worktribe.com

Detailed Research Findings

The specific properties of this compound make it a valuable reagent in organophosphorus synthesis. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₂ClP | numberanalytics.commdpi.com |

| Molecular Weight | 138.58 g/mol | mdpi.com |

| CAS Number | 25196-13-8 | numberanalytics.commdpi.com |

| Appearance | Liquid | mdpi.com |

| Density | 0.940 g/mL at 25 °C | numberanalytics.commdpi.com |

| Flash Point | -16 °C | numberanalytics.commdpi.com |

| Storage Temperature | 2-8°C | numberanalytics.commdpi.com |

This compound serves as a key precursor for the synthesis of various tertiary phosphine ligands. These ligands are widely employed in a range of metal-catalyzed cross-coupling reactions, highlighting the versatility of the parent chlorophosphine.

| Reaction Type | Application of Derived Ligands | Reference(s) |

| Suzuki-Miyaura Coupling | C-C bond formation | mdpi.com |

| Heck Reaction | C-C bond formation | mdpi.com |

| Buchwald-Hartwig Amination | C-N bond formation | mdpi.com |

| Sonogashira Coupling | C-C bond formation | mdpi.com |

| Negishi Coupling | C-C bond formation | mdpi.com |

| Stille Coupling | C-C bond formation | mdpi.com |

| Hiyama Coupling | C-C bond formation | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-chloro-methylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClP/c1-5(2,3)7(4)6/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWFXQGJLFOCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25196-13-8 | |

| Record name | 25196-13-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of Methyl Tert Butylchlorophosphine Derivatives As Ligands

Electronic and Steric Influence of Methyl and tert-Butyl Substituents on Ligand Properties

The properties of a phosphine (B1218219) ligand, and consequently the reactivity of its metal complexes, are primarily governed by the electronic and steric nature of the substituents on the phosphorus atom. In methyl tert-butylchlorophosphine, the interplay between the small, electron-donating methyl group, the bulky, electron-donating tert-butyl group, and the electron-withdrawing chloro group creates a nuanced electronic and steric profile.

The steric bulk of a phosphine ligand is a critical factor in determining the number of ligands that can coordinate to a metal center, as well as influencing the reaction rates and selectivity of catalytic processes. Two of the most common parameters used to quantify this steric hindrance are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

| Ligand | Cone Angle (θ) in degrees |

| PMe₃ | 118 |

| P(t-Bu)₃ | 182 |

| PPh₃ | 145 |

| P(Me)(t-Bu)Cl (estimated) | ~150-160 |

Data for PMe₃, P(t-Bu)₃, and PPh₃ are from established literature. libretexts.org The value for P(Me)(t-Bu)Cl is an estimate based on the contributions of the individual substituents.

The percent buried volume (%Vbur) provides a more refined measure of the steric space occupied by a ligand within a defined sphere around the metal center. This parameter is particularly useful as it accounts for the specific conformation of the ligand in a complex. researchgate.net The significant bulk of the tert-butyl group would lead to a substantial buried volume for any complex containing the this compound ligand.

The electronic properties of a phosphine ligand determine its ability to donate electron density to the metal center, which in turn influences the stability of the metal-ligand bond and the reactivity of the complex. The electron-donating capacity is influenced by the inductive effects of the substituents.

The basicity of a phosphine, often expressed as its pKa value, is a direct measure of its electron-donating ability. While a specific pKa value for this compound is not documented in the available literature, a qualitative assessment can be made by comparing it to related compounds.

| Compound | Property |

| P(t-Bu)₃ | Very basic |

| PMe₃ | Basic |

| PPh₃ | Moderately basic |

| PCl₃ | Very weakly basic |

| P(Me)(t-Bu)Cl | Moderately basic (estimated) |

This table provides a qualitative comparison of the basicity of related phosphine ligands.

Formation and Structural Characterization of Transition Metal Complexes

This compound derivatives are expected to form stable complexes with a variety of transition metals, including palladium, platinum, and gold. The formation of these complexes typically proceeds through the displacement of labile ligands, such as acetonitrile (B52724) or cyclooctadiene, from a metal precursor. wikipedia.org The resulting coordination geometry and structural features are dictated by the electronic and steric properties of the phosphine ligand and the preferred coordination number of the metal ion.

Palladium(II) complexes with phosphine ligands are of significant interest due to their extensive applications in catalysis. With monodentate phosphine ligands, palladium(II) typically forms square planar complexes of the type [PdCl₂(PR₃)₂]. nih.govnih.gov For a ligand with the steric bulk of this compound, the trans isomer is generally favored to minimize steric repulsion between the bulky phosphine ligands.

While a specific crystal structure of a palladium complex with this compound is not available, structural data from related complexes, such as trans-[PdCl₂(P(t-Bu)₂Me)₂], can provide insights into the expected bond parameters.

Table of Expected Structural Parameters for a trans-[PdCl₂(P(Me)(t-Bu)Cl)₂] Complex:

| Parameter | Expected Value |

| Pd-P bond length | ~2.35 - 2.40 Å |

| Pd-Cl bond length | ~2.28 - 2.32 Å |

| P-Pd-P bond angle | ~180° |

| Cl-Pd-Cl bond angle | ~180° |

| P-Pd-Cl bond angle | ~90° |

These values are estimations based on crystallographic data of similar palladium(II) phosphine complexes.

The steric hindrance from the tert-butyl groups would likely lead to some distortion from a perfect square planar geometry.

Platinum(II) also predominantly forms square planar complexes with phosphine ligands. acs.org Similar to palladium, the reaction of a platinum(II) precursor, such as K₂[PtCl₄], with two equivalents of this compound would be expected to yield a trans-[PtCl₂(P(Me)(t-Bu)Cl)₂] complex.

The structural features of such a complex would be comparable to its palladium analogue, with slight differences in bond lengths due to the different covalent radii of the metals. The Pt-P and Pt-Cl bonds are generally slightly longer than the corresponding Pd-P and Pd-Cl bonds.

Table of Expected Structural Parameters for a trans-[PtCl₂(P(Me)(t-Bu)Cl)₂] Complex:

| Parameter | Expected Value |

| Pt-P bond length | ~2.30 - 2.35 Å |

| Pt-Cl bond length | ~2.30 - 2.35 Å |

| P-Pt-P bond angle | ~180° |

| Cl-Pt-Cl bond angle | ~180° |

| P-Pt-Cl bond angle | ~90° |

These values are estimations based on crystallographic data of similar platinum(II) phosphine complexes.

The significant steric bulk of the ligand could also influence the stability of different oxidation states and coordination numbers of platinum.

Gold(I) complexes with monodentate phosphine ligands almost exclusively adopt a linear, two-coordinate geometry of the type [AuCl(PR₃)]. mdpi.comwikipedia.org This coordination environment is a hallmark of d¹⁰ metal ions like Au(I). The reaction of a gold(I) precursor, such as [AuCl(SMe₂)], with one equivalent of this compound would yield the corresponding linear complex.

The P-Au-Cl bond angle in these complexes is expected to be very close to 180°. The Au-P and Au-Cl bond lengths are sensitive to the electronic properties of the phosphine ligand. A more electron-donating phosphine generally leads to a shorter Au-P bond and a slightly longer Au-Cl bond due to the trans influence.

Table of Expected Structural Parameters for a [AuCl(P(Me)(t-Bu)Cl)] Complex:

| Parameter | Expected Value |

| Au-P bond length | ~2.20 - 2.25 Å |

| Au-Cl bond length | ~2.25 - 2.30 Å |

| P-Au-Cl bond angle | ~175 - 180° |

These values are estimations based on crystallographic data of similar linear gold(I) phosphine complexes. mdpi.com

The bulky tert-butyl group would provide significant kinetic stabilization to the gold(I) center, sterically protecting it from further coordination or decomposition pathways.

Coordination Behavior with Other d-Block Metals (e.g., Rhodium, Ruthenium, Nickel, Iridium, Titanium)

The coordination chemistry of derivatives of this compound with various d-block metals reveals a rich and diverse landscape of structural and reactive properties. The steric bulk and electronic nature of these phosphine ligands play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complexes.

With Rhodium , methyl tert-butylphosphine ligands readily form square planar Rh(I) complexes. These complexes are often precursors for catalytic applications. For instance, the reaction of [Rh(CO)₂Cl]₂ with the appropriate phosphine yields complexes of the type trans-[RhCl(CO)(PR₃)₂]. The ³¹P NMR spectra of these complexes provide valuable information about their structure and the electronic environment of the phosphorus atoms.

Ruthenium complexes featuring methyl tert-butylphosphine ligands have been synthesized and characterized, often exhibiting octahedral geometry in the Ru(II) oxidation state. These complexes are of interest for their potential catalytic activity in various organic transformations. X-ray crystallography has been employed to elucidate the solid-state structures of several ruthenium phosphine complexes, confirming the coordination environment around the metal center.

In the case of Nickel , methyl tert-butylphosphine ligands are known to stabilize both Ni(0) and Ni(II) species. The coordination geometry can vary from tetrahedral to square planar depending on the specific ligand and the oxidation state of the nickel. The formation of pincer-type complexes, where the phosphine is part of a tridentate ligand, has been explored to enhance the stability and catalytic performance of nickel centers. These pincer complexes can facilitate challenging chemical transformations, including C-H bond activation.

Iridium chemistry with methyl tert-butylphosphine ligands is particularly notable for its involvement in C-H bond activation and cyclometalation reactions. The steric demand of the tert-butyl group can promote intramolecular C-H activation of the ligand itself or of a substrate molecule, leading to the formation of stable iridacycles. These processes are of fundamental importance in the development of catalysts for the functionalization of unreactive C-H bonds. Spectroscopic and X-ray diffraction studies have been instrumental in characterizing the resulting five- and six-membered metallacycles.

The coordination chemistry of phosphine ligands with Titanium is less explored compared to the late transition metals. However, titanium complexes with phosphine co-ligands are known. The high oxophilicity of titanium often leads to challenges in synthesizing and handling these complexes, as they can be sensitive to air and moisture. The primary interest in titanium-phosphine chemistry lies in the development of catalysts for polymerization and other organic transformations.

Ligand Binding Modes and Metallacycle Formation

The versatility of this compound derivatives as ligands is evident in their ability to adopt various binding modes and participate in the formation of metallacycles. These characteristics are central to their application in catalysis and organometallic chemistry.

In its simplest coordination mode, a derivative of this compound acts as a monodentate ligand, binding to a metal center through its phosphorus atom. The steric bulk of the tert-butyl group significantly influences the coordination number and geometry of the resulting complex. For instance, in many complexes, the large cone angle of the phosphine ligand limits the number of other ligands that can coordinate to the metal, often leading to coordinatively unsaturated species that are highly reactive. This monodentate coordination is fundamental to the construction of more complex catalytic systems and is the initial step in many reactions involving these ligands.

Derivatives of this compound can be incorporated into multidentate ligand frameworks to create chelating architectures. Bidentate ligands, featuring two phosphine donors linked by a flexible or rigid backbone, can coordinate to a metal center to form stable five- or six-membered chelate rings. The synthesis of such ligands often involves the reaction of a suitable dihalide with a lithiated phosphine precursor.

Pincer-type ligands represent a more constrained chelating architecture, where a central aromatic or aliphatic backbone holds two phosphine donor arms in a meridional fashion. This tridentate coordination imparts high thermal stability to the resulting metal complexes and allows for precise control over the metal's reactivity. Pincer complexes of nickel and iridium with bulky phosphine donors have shown remarkable catalytic activity in reactions such as dehydrogenation and C-H functionalization. The synthesis of these pincer ligands can be achieved through multi-step procedures involving the functionalization of a central aromatic ring.

A hallmark of the reactivity of metal complexes bearing bulky phosphine ligands, including derivatives of this compound, is their propensity to undergo intramolecular C-H activation, leading to cyclometalation. In this process, a C-H bond within the ligand itself is cleaved by the metal center, forming a new metal-carbon bond and a stable metallacycle.

This transformation is often driven by the steric congestion around the metal center, which brings a C-H bond of the ligand into close proximity to the metal. The electronic properties of the metal also play a crucial role, with electron-rich and coordinatively unsaturated metal centers being more prone to oxidative addition of a C-H bond. Iridium and ruthenium complexes are well-known to participate in such reactions. The resulting cyclometalated complexes are often highly stable and can serve as catalysts or as models for understanding C-H activation mechanisms.

Spectroscopic and Diffraction-Based Characterization of Coordination Compounds

A comprehensive understanding of the structure, bonding, and dynamics of coordination compounds derived from this compound relies on a combination of spectroscopic and diffraction techniques.

NMR spectroscopy is an indispensable tool for the characterization of these compounds in solution.

³¹P NMR Spectroscopy: This is the most direct method for probing the phosphorus environment. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment, the nature of the metal, and the other ligands in the coordination sphere. Coordination to a metal center typically results in a significant downfield shift of the ³¹P resonance compared to the free ligand. The magnitude of this "coordination shift" can provide insights into the electronic properties of the metal-ligand bond. Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹H, ¹³C, and the metal itself (e.g., ¹⁰³Rh, ¹⁹⁵Pt), provides valuable structural information. For instance, the one-bond coupling constant, ¹J(M-P), is often correlated with the s-character of the metal-phosphorus bond.

¹³C NMR Spectroscopy: This technique complements ¹H NMR by providing information about the carbon skeleton of the ligand. The chemical shifts of the carbon atoms directly bonded to phosphorus are significantly affected by coordination and exhibit coupling to the phosphorus nucleus. In cyclometalated complexes, the carbon atom that has bonded to the metal center will show a characteristic shift and coupling to both the phosphorus and the metal, confirming the formation of the metal-carbon bond.

Below is a table summarizing typical NMR data for a generic monodentate methyl tert-butylphosphine ligand and its rhodium complex.

| Compound | δ(³¹P) / ppm | δ(¹H, t-Bu) / ppm | δ(¹H, Me) / ppm | ¹J(Rh-P) / Hz |

| MeP(t-Bu)Cl | ~110 | ~1.2 (d) | ~1.5 (d) | - |

| trans-[RhCl(CO)(MeP(t-Bu)Cl)₂] | ~130 | ~1.4 (vt) | ~1.7 (vt) | ~120 |

(d = doublet, vt = virtual triplet)

X-ray Crystallography for Molecular Structure Elucidation and Bond Parameter Determination

The coordination of a methyl tert-butylphosphine derivative to a metal center induces significant changes in its structural parameters. A key example can be observed in the molybdenum complex, tetrachloro-tris[dichloro(methyl)phosphine]molybdenum(IV), [MoCl₄(PMeCl₂)₃]. Although not a direct derivative of this compound, the presence of methyl and chloro groups on the phosphine ligand provides a valuable comparative model. In this complex, the molybdenum atom is seven-coordinate, adopting a capped-octahedral geometry. The three phosphorus atoms from the phosphine ligands cap one face of the octahedron. canada.ca

Detailed crystallographic data allows for the construction of a precise molecular picture. The table below summarizes representative bond parameters that would be anticipated for a hypothetical metal complex of a methyl tert-butylphosphine derivative, based on known structures of similar compounds.

| Parameter | Typical Value | Significance |

| M-P Bond Length | 2.20 - 2.50 Å | Indicates the strength of the metal-ligand bond. Shorter bonds suggest stronger donation from the phosphine. |

| P-C(tert-butyl) Bond Length | 1.85 - 1.95 Å | Reflects the covalent bond within the ligand. Can be influenced by coordination. |

| P-C(methyl) Bond Length | 1.80 - 1.90 Å | Similar to the P-C(tert-butyl) bond, this parameter helps to define the ligand's internal geometry. |

| P-Cl Bond Length | 2.00 - 2.10 Å | The length of this bond can be affected by the electronic environment around the phosphorus atom upon coordination. |

| C-P-C Bond Angle | 100 - 115° | These angles are indicative of the steric strain within the phosphine ligand. |

| M-P-C Bond Angle | 110 - 125° | These angles illustrate the steric interaction between the metal center and the bulky tert-butyl and methyl groups. |

This table presents expected values for a hypothetical complex based on data from related structures. Specific values will vary with the metal and other ligands present.

The steric hindrance provided by the tert-butyl group often plays a dominant role in dictating the coordination number and geometry of the resulting complex. libretexts.org This is a well-documented phenomenon in phosphine chemistry, where bulky ligands can stabilize low-coordination numbers or enforce unusual geometries. wgtn.ac.nzresearchgate.net

Vibrational Spectroscopy (IR) for Ligand-Metal Interaction Probing

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of molecules. In the context of this compound coordination complexes, IR spectroscopy offers valuable insights into the ligand-metal bond and the electronic changes that occur upon complexation. libretexts.orgmasterorganicchemistry.com

When a phosphine ligand coordinates to a metal, the electron density around the phosphorus atom is altered, which in turn affects the vibrational frequencies of the bonds within the ligand. The mid-infrared region (4000–400 cm⁻¹) is particularly useful for observing the stretching and bending vibrations of the organic and chloro- substituents on the phosphine. libretexts.org

The key vibrational modes to consider for a this compound ligand and its metal complexes are the P-C and P-Cl stretching frequencies. The coordination of the phosphine to a metal center typically leads to a shift in these frequencies. An increase in the P-C stretching frequency upon coordination is often interpreted as an increase in the s-character and strength of the P-C bond. Conversely, the effect on the P-Cl bond can be more complex, influenced by both sigma-donation and pi-back-bonding effects.

Furthermore, the far-infrared region (400–10 cm⁻¹) is where the direct metal-ligand (M-P) stretching vibrations are typically observed. The frequency of the M-P stretch is a direct measure of the bond strength.

The table below outlines the characteristic IR absorption bands for a methyl tert-butylphosphine derivative and the expected shifts upon coordination to a metal center.

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation of Shift |

| P-Cl Stretch | ~500 - 600 | Shift to higher or lower frequency | Change in the P-Cl bond order due to electronic effects of coordination. |

| C-H Stretch (tert-butyl, methyl) | ~2850 - 3000 | Minor shifts | Generally less sensitive to coordination, but can indicate changes in the ligand's electronic structure. |

| C-H Bend (tert-butyl, methyl) | ~1370 - 1470 | Minor shifts | Useful for confirming the presence of the alkyl groups. |

| P-C Stretch | ~650 - 800 | Shift to higher frequency | Increased s-character and strengthening of the P-C bond upon donation of the phosphorus lone pair to the metal. |

| M-P Stretch | N/A | ~200 - 450 | Direct probe of the metal-ligand bond strength. Higher frequency indicates a stronger bond. |

For instance, studies on methyl tert-butyl ether (MTBE) in aqueous solutions have shown that hydrogen bonding, a form of molecular interaction, can cause significant shifts in the C-O and C-C stretching frequencies. nih.gov Similarly, the coordination bond to a metal in a phosphine complex will induce analogous, often more pronounced, shifts in the vibrational spectra, providing a clear indication of complex formation and offering clues about the nature of the metal-ligand bond. isca.in

Applications in Homogeneous Catalysis

Catalytic Transformations Mediated by tert-Butylphosphine Ligands

Palladium catalysts supported by tert-butylphosphine ligands have demonstrated remarkable activity and versatility. nih.gov These catalyst systems are particularly effective for challenging cross-coupling reactions, allowing for the use of hindered and electronically deactivated substrates under unusually mild conditions. nih.gov The bulky and electron-rich nature of ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) stabilizes reactive catalytic species, which facilitates faster oxidative addition and promotes an efficient catalytic cycle. dakenchem.comnih.gov

Tert-butylphosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netprochemonline.com

The combination of palladium with tri-tert-butylphosphine (P(t-Bu)₃) has proven to be a highly effective catalytic system for the Suzuki-Miyaura coupling of aryl chlorides and bromides with boronic acids. researchgate.netnih.gov This system facilitates the synthesis of biaryl compounds, including tetra-ortho-substituted biaryls, which are challenging to produce with other methods. mit.edu Research has shown that electron-deficient aryl chlorides can undergo Suzuki coupling at room temperature using this catalyst. mit.edu

A particularly user-friendly and robust method employs a combination of Pd₂(dba)₃, the air-stable phosphonium (B103445) salt [HP(t-Bu)₃]BF₄, and hydrated potassium fluoride (B91410) (KF•2H₂O). mit.edumit.edu This procedure is effective for a diverse array of aryl and heteroaryl halides coupling with various boronic acids at room temperature, demonstrating high yields and tolerance for moisture. mit.edumit.edu The system shows excellent functional group tolerance and can be applied to hindered and deactivated substrates. mit.edu

| Aryl Halide | Boronic Acid | Catalyst System | Base | Temp. (°C) | Yield (%) | Reference |

| 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF•2H₂O | RT | 95 | mit.edu |

| 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF•2H₂O | RT | 93 | mit.edu |

| 4-Bromobenzonitrile | 2-Methylphenylboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF•2H₂O | RT | 98 | mit.edu |

| 2-Chloropyridine | 3-Thiopheneboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF•2H₂O | RT | 85 | mit.edu |

| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | RT | 94 | mit.edu |

The utility of tert-butylphosphine ligands extends to a variety of other critical C-C bond-forming reactions.

Heck Reaction: The Pd/P(t-Bu)₃ catalyst system is highly effective for the Heck-Mizoroki reaction, coupling aryl chlorides with mono- or disubstituted olefins with high stereoselectivity. researchgate.net The use of Cy₂NMe as a base allows for room-temperature couplings of a wide range of aryl bromides and even the first instances of room-temperature Heck reactions involving aryl chlorides. nih.govmit.edu This method is robust enough for multigram-scale synthesis. mit.edu

| Aryl Halide | Olefin | Catalyst System | Base | Temp. (°C) | Yield (%) | Reference |

| 4-Chlorobenzonitrile | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | RT | 98 | nih.gov |

| 4-Bromotoluene | Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | RT | 98 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | 2,3-Dihydrofuran | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | RT | 91 | nih.gov |

| 2-Chlorotoluene | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | 100 | 85 | nih.gov |

Negishi Reaction: Palladium catalysts paired with P(t-Bu)₃ are also highly reactive for Negishi cross-coupling reactions involving aryl chlorides. nih.govrsc.org This extends the utility of these ligands to reactions employing organozinc reagents. researchgate.net

Sonogashira Reaction: Tert-butylphosphine ligands have enabled significant advancements in the Sonogashira reaction, which couples aryl halides with terminal alkynes. The use of P(t-Bu)₃ allows the reaction to proceed efficiently at room temperature without the need for a copper co-catalyst, which can often lead to undesirable alkyne homocoupling. researchgate.netnih.gov Fu and Buchwald demonstrated that with a P(t-Bu)₃ ligand, even electron-rich aryl bromides react at room temperature. researchgate.net A novel air-stable palladium precatalyst incorporating di-tert-butylneopentylphosphine (B1584642) (DTBNpP) has been developed for room-temperature, copper-free Sonogashira couplings, achieving yields up to 97%. nih.gov

| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |

| 4-Bromotoluene | Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃, Dioxane, RT | 91 | researchgate.net |

| 4-Bromoanisole | 1-Octyne | [DTBNpP]Pd(crotyl)Cl | TMP, DMSO, RT | 95 | nih.gov |

| 1-Bromo-4-fluorobenzene | 4-Ethynylanisole | [DTBNpP]Pd(crotyl)Cl | TMP, DMSO, RT | 97 | nih.gov |

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, was significantly advanced by the use of P(t-Bu)₃ as a ligand. researchgate.net This was one of the first systems to effectively catalyze the amination of unactivated aryl chlorides. nih.gov The reaction couples aryl halides with a wide variety of amines, including primary and secondary amines, NH heterocycles, and amides. nih.govyoutube.com Reactivity studies on isolated arylpalladium halide complexes with P(t-Bu)₃ have provided evidence for their role as key intermediates in these amination reactions. berkeley.edu For example, the complex [(P(t-Bu)₃)Pd(Ph)(Br)] reacts with diphenylamine (B1679370) in the presence of a base at room temperature to produce the amination product in high yield within minutes. berkeley.edu

| Aryl Halide | Amine | Catalyst System | Base | Temp. (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Di-n-butylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | 80 | 98 | researchgate.net |

| Chlorobenzene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | 80 | 99 | researchgate.net |

| Bromobenzene | Diphenylamine | [(P(t-Bu)₃)Pd(Ph)(Br)] | NaOtBu | RT | 94 | berkeley.edu |

The application of tert-butylphosphine ligands also extends to the formation of carbon-heteroatom bonds beyond nitrogen. While less documented than C-N coupling, evidence exists for their utility in C-O bond formation. Stoichiometric studies have shown that isolated arylpalladium(II) halide complexes bearing a P(t-Bu)₃ ligand react with sodium tert-butoxide to form the corresponding aryl ether, demonstrating the feasibility of this transformation within a palladium catalytic cycle. berkeley.edu This indicates the potential for developing general catalytic methods for C-O coupling reactions using these robust ligands. Information on C-S coupling using these specific ligands is less prevalent in the surveyed literature.

Bulky, electron-rich phosphine (B1218219) ligands, a class to which derivatives of methyl tert-butylchlorophosphine belong, are explored for their potential in stabilizing metal centers for hydrogenation and other reductive processes. utoronto.ca These ligands are used in transition metal-catalyzed hydrogenations, facilitating the formation of chiral products in asymmetric reactions. lookchem.com The development of novel catalyst systems of group 10 metals (Nickel, Palladium, Platinum) capable of hydrogenation often involves exploring bulky bis(phosphine) chelating ligands that mimic the significant steric properties of tri-tert-butylphosphine. utoronto.ca While specific data on hydrogenation using ligands directly synthesized from this compound is limited, the broader class of bulky phosphines is recognized for its utility in these transformations. prochemonline.comresearchgate.net

Hydrogenation and Reductive Processes

Olefin Hydrogenation and Related Reductions

The hydrogenation of olefins is a cornerstone of industrial chemistry, with countless catalytic systems developed for this purpose. rsc.orgnih.gov Transition metal complexes, often featuring phosphine ligands, are central to many of these processes. rsc.org However, there is a conspicuous absence of studies specifically employing this compound in this capacity. While the broader class of tert-alkylphosphines is recognized for its utility in catalysis due to its steric bulk and electron-rich nature, the specific impact of the methyl and chloro substituents in this particular configuration on catalytic activity and selectivity in olefin hydrogenation remains unexplored. nottingham.ac.uk

Catalytic Transfer Hydrogenation and Dehydrogenation

Catalytic transfer hydrogenation offers a valuable alternative to using molecular hydrogen, with donors like isopropanol (B130326) and formic acid being common. rsc.org Various ruthenium and iridium complexes with phosphine ligands have been shown to be effective catalysts. najah.edu Similarly, catalytic dehydrogenation is a crucial process for the production of unsaturated compounds. Despite the extensive research in this field, there are no available reports on the use of this compound in either catalytic transfer hydrogenation or dehydrogenation reactions. The potential of this ligand to facilitate the hydride transfer steps central to these transformations has not been investigated.

Carbonylation Reactions (e.g., Hydroformylation, Alkoxycarbonylation)

Carbonylation reactions, such as hydroformylation, are fundamental industrial processes for the synthesis of aldehydes and other carbonyl compounds. thieme-connect.dersc.org The choice of phosphine ligand is paramount in controlling the regioselectivity and efficiency of these reactions. While a vast number of phosphine ligands have been studied in this context, there is no documented use of this compound in hydroformylation or alkoxycarbonylation catalysis.

Cycloaddition and Cycloisomerization Processes

Catalytic cycloaddition and cycloisomerization reactions are elegant methods for the construction of cyclic molecules. Transition metal catalysts, often modulated by phosphine ligands, play a key role in orchestrating these complex transformations. A thorough search of the available literature reveals no instances where this compound has been utilized as a ligand to promote such reactions.

Mechanistic Investigations in Catalysis: An Unwritten Chapter

The elucidation of catalytic cycles and the identification of rate-determining steps are crucial for the rational design of more efficient catalysts. Such mechanistic studies often involve a detailed investigation of the role of the supporting ligands.

Elucidation of Catalytic Cycles and Rate-Determining Steps

Given the absence of reported catalytic applications for this compound, it is unsurprising that there are no mechanistic studies detailing its role in any catalytic cycle. The fundamental steps of oxidative addition, reductive elimination, migratory insertion, and transmetalation, which are cornerstones of many catalytic processes, have not been examined in the context of a metal complex bearing this specific phosphine ligand. The electronic and steric effects that the methyl and chloro substituents would exert on these elementary steps remain a matter of speculation.

The Theoretical Role of Coordinatively Unsaturated Metal Species

In the broader context of phosphine-mediated catalysis, the formation of coordinatively unsaturated metal species is a critical step in many catalytic cycles. These species, which have a vacant coordination site on the metal center, are highly reactive and are often the true catalysts. The steric and electronic properties of the phosphine ligand are instrumental in the formation and stabilization of these unsaturated intermediates.

For a ligand like this compound, its moderate steric bulk, resulting from the presence of a methyl and a tert-butyl group, would theoretically influence the equilibrium between the saturated and unsaturated metal complexes. However, without empirical studies, it is not possible to provide specific examples or data on how this particular ligand facilitates the generation of such species.

Postulated Ligand-Induced Selectivity and Reactivity Enhancement

In the case of this compound, the combination of an electron-donating tert-butyl group and a less bulky methyl group, along with the chloro substituent, would impart a unique electronic and steric profile. This could, in theory, lead to specific selectivities in certain catalytic transformations. Nevertheless, the absence of dedicated research on this compound means that there are no concrete findings to report on its ability to induce selectivity or enhance reactivity in specific chemical reactions.

Reactivity and Derivatization Pathways of Methyl Tert Butylchlorophosphine

Substitution Reactions at the Phosphorus Center

The phosphorus-chlorine bond in methyl tert-butylchlorophosphine is the primary site for substitution reactions, allowing for the introduction of a wide range of organic and inorganic groups.

Ligand Exchange Dynamics in Transition Metal Complexes

While specific studies on the ligand exchange dynamics of this compound in transition metal complexes are not extensively detailed in readily available literature, the behavior of related phosphine (B1218219) ligands provides valuable insights. Phosphines are crucial ligands in organometallic chemistry, and their exchange rates on a metal center are influenced by both steric and electronic factors. The tert-butyl group in this compound exerts significant steric bulk, which would be expected to influence the kinetics of ligand association and dissociation. In general, bulkier phosphine ligands tend to favor dissociative mechanisms in ligand substitution reactions on a metal center.

Complexes involving phosphine ligands are fundamental in homogeneous catalysis. The exchange of these ligands is a critical step in many catalytic cycles, influencing the activity and selectivity of the catalyst. For instance, in cross-coupling reactions, the lability of the phosphine ligand can dictate the rate of oxidative addition and reductive elimination steps.

Nucleophilic Substitution Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as organolithium and Grignard reagents, is a common method for forming new phosphorus-carbon bonds. These reactions proceed via nucleophilic substitution at the phosphorus center, with the organometallic reagent displacing the chloride ion.

This compound serves as a key starting material for the synthesis of other organophosphorus compounds. For instance, it is utilized in a three-step synthesis to produce 1,2-dimethyl-1,2-di-tert-butyldiphosphine. researchgate.netresearchgate.net It is also a precursor for the preparation of aminophosphines. researchgate.netresearchgate.net

The general scheme for these reactions can be represented as follows:

Reaction with Organolithium Reagents: CH₃(t-Bu)PCl + R-Li → CH₃(t-Bu)P-R + LiCl

Reaction with Grignard Reagents: CH₃(t-Bu)PCl + R-MgX → CH₃(t-Bu)P-R + MgXCl

The choice of the organometallic reagent and reaction conditions can influence the yield and purity of the resulting phosphine. The steric hindrance imposed by the tert-butyl group can affect the approach of the nucleophile to the phosphorus center.

| Organometallic Reagent (R-M) | Product | Notes |

| Methyllithium (B1224462) (CH₃Li) | Dimethyl-tert-butylphosphine | Formation of a new P-C bond. |

| n-Butyllithium (n-BuLi) | Methyl-n-butyl-tert-butylphosphine | Versatile for introducing linear alkyl chains. |

| Phenylmagnesium bromide (PhMgBr) | Methyl-phenyl-tert-butylphosphine | Introduction of an aryl group. |

Oxidation and Reduction Chemistry of this compound

The phosphorus(III) center in this compound is susceptible to both oxidation and reduction, leading to a range of phosphorus(V) and other lower oxidation state species.

Formation and Reactivity of Phosphine Oxides and other Chalcogenides

This compound can be oxidized to form the corresponding phosphine oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting phosphine oxide, methyl-tert-butylchlorophosphine oxide, would feature a phosphoryl group (P=O).

Furthermore, derivatives of this compound can undergo oxidation. For example, silylated aminophosphines derived from this compound can be oxidized by carbon tetrachloride to form chlorophosphinimines, which possess a reactive P-Cl bond. researchgate.netresearchgate.net

The reaction with other chalcogens, such as sulfur and selenium, is also a characteristic reaction of phosphines, leading to the formation of phosphine sulfides and phosphine selenides, respectively. These reactions typically involve heating the phosphine with the elemental chalcogen.

General Reactions with Chalcogens:

CH₃(t-Bu)PCl + [O] → CH₃(t-Bu)P(O)Cl

CH₃(t-Bu)PCl + 1/8 S₈ → CH₃(t-Bu)P(S)Cl

CH₃(t-Bu)PCl + Se → CH₃(t-Bu)P(Se)Cl

Redox Potentials and Electron Transfer Processes

The redox behavior of chlorophosphines is complex and influenced by the substituents on the phosphorus atom. The oxidation potential of a phosphine is a measure of the ease with which it loses an electron. Generally, electron-donating groups on the phosphorus atom lower the oxidation potential, making the phosphine easier to oxidize. The presence of the electron-withdrawing chlorine atom in this compound would be expected to increase its oxidation potential compared to the corresponding trialkylphosphine.

Formation of Phosphonium (B103445) Salts and their Chemical Reactivity

The lone pair of electrons on the phosphorus atom in this compound allows it to act as a nucleophile and react with alkyl halides to form phosphonium salts. This quaternization reaction results in a tetracoordinate phosphorus center with a positive charge.

General Formation of Phosphonium Salts: CH₃(t-Bu)PCl + R-X → [CH₃(t-Bu)P(R)Cl]⁺X⁻

The reactivity of the resulting phosphonium salt depends on the nature of the substituents. The presence of the chlorine atom offers further synthetic possibilities. For instance, the P-Cl bond in the phosphonium salt could potentially be substituted by other nucleophiles.

Phosphonium salts are important intermediates in organic synthesis, most notably in the Wittig reaction, where they are converted to phosphonium ylides upon treatment with a strong base. These ylides are then reacted with aldehydes or ketones to form alkenes. While the direct application of phosphonium salts derived from this compound in Wittig-type reactions is not widely documented, their formation represents a fundamental reactive pathway of this compound.

Generation of Other Phosphine Derivatives (e.g., Phosphinoboranes, Secondary Phosphines)

This compound serves as a versatile precursor for the synthesis of various other phosphine derivatives, including valuable P-stereogenic building blocks like phosphinoboranes and secondary phosphines. These transformations typically involve the substitution or reduction of the P-Cl bond, opening pathways to compounds with tailored electronic and steric properties for applications in catalysis and materials science.

Phosphine-borane adducts are crucial intermediates in the synthesis of chiral phosphine ligands because the borane (B79455) group serves as a convenient protecting group for the phosphorus atom, preventing oxidation and allowing for further functionalization. While direct conversion from this compound is not the most commonly cited method, the synthesis of its corresponding borane adduct, tert-butylmethylphosphine-borane, is well-established from alternative precursors.

A prominent pathway involves the reduction of a phosphinous acid-borane intermediate. For instance, optically pure tert-butylmethylphosphine-borane can be synthesized from tert-butylmethylphosphinous acid-borane. ub.eduresearchgate.net The latter is accessible from the reaction of cis-1,2-aminoindanol and dichloro-tert-butylphosphine. ub.eduresearchgate.net The reduction of the phosphinous acid-borane derivative is typically achieved using a reducing agent like tetrabutylammonium (B224687) borohydride (B1222165) in a one-pot procedure. ub.edu This process is notable for proceeding with high fidelity, making it a key step in the synthesis of important P-stereogenic ligands. ub.eduthieme.de

The reaction data for a key step in an established synthesis of optically pure tert-butylmethylphosphine-borane is presented below.

Table 1: Synthesis of Optically Pure tert-Butylmethylphosphine-Borane via Reduction of a Mixed Anhydride Derivative

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Ref |

|---|

This table illustrates a key reduction step in a multi-step synthesis of the target compound from a different starting material.

A logical, albeit less directly documented, pathway to synthesize tert-butylmethylphosphine-borane from this compound would involve a two-step process:

Reduction of this compound to the corresponding secondary phosphine, tert-butylmethylphosphine.

Complexation of the resulting secondary phosphine with a borane source, such as borane dimethylsulfide complex (BMS) or borane-tetrahydrofuran (B86392) complex (BH₃·THF).

This sequence is chemically sound, as the protection of secondary phosphines with borane is a standard and widely used procedure. oup.comresearchgate.net For example, t-butylphosphine readily reacts with a BH₃–THF complex to form t-butylphosphine-borane nearly quantitatively. oup.com

The reduction of the phosphorus-chlorine bond in this compound provides a direct route to the corresponding secondary phosphine, tert-butylmethylphosphine. Secondary phosphines are valuable synthons in their own right, particularly due to the reactivity of the P-H bond which allows for further derivatization, such as in hydrophosphination reactions or deprotonation to form phosphides. researchgate.net

The conversion of chlorophosphines to secondary phosphines is a fundamental transformation in organophosphorus chemistry. This reduction can be accomplished using various hydride-based reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). rsc.org The general reaction involves the nucleophilic substitution of the chloride by a hydride ion.

Table 2: General Reaction for the Synthesis of Secondary Phosphines from Chlorophosphines

| Reactant | Reagent | Solvent (Typical) | Product |

|---|

While specific studies detailing the reduction of this compound are not prevalent, the methodology is broadly applicable to chlorophosphines. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity of the desired secondary phosphine. The resulting tert-butylmethylphosphine is a key intermediate that can be used to synthesize a wide array of more complex phosphine ligands and other organophosphorus compounds.

Advanced Research Topics and Future Outlook

Computational Chemistry and Theoretical Modeling of tert-Butylphosphines

Computational chemistry has emerged as an indispensable tool for understanding and predicting the behavior of molecules, offering insights that can guide experimental work. acs.org For tert-butylphosphine derivatives, theoretical modeling can elucidate fundamental properties and reaction pathways.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

DFT calculations can accurately predict key structural parameters such as bond lengths, bond angles, and the Tolman cone angle, which is a critical measure of a ligand's steric bulk. For a hypothetical methyl tert-butylchlorophosphine, DFT could be employed to calculate the P-C(tert-butyl), P-C(methyl), and P-Cl bond lengths and the corresponding bond angles. These calculations would reveal the steric and electronic influence of each substituent. For instance, the bulky tert-butyl group is known to significantly impact the geometry around the phosphorus atom, a feature that can be precisely quantified through DFT. researchgate.net

Furthermore, DFT calculations provide insights into the electronic properties of the ligand. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the ligand's electron-donating ability (σ-donation), a crucial factor in its coordination to a metal center. The nature and energy of the LUMO can indicate the ligand's ability to accept back-donation from the metal (π-acidity). The calculated electrostatic potential surface would further map the electron density distribution, highlighting the nucleophilic character of the phosphorus lone pair.

Table 1: Representative Calculated Properties for Related Phosphine (B1218219) Ligands

| Ligand | P-C Bond Length (Å) | C-P-C Bond Angle (°) | Tolman Cone Angle (°) | HOMO Energy (eV) |

| PMe₃ | 1.846 | 98.6 | 118 | -6.3 |

| P(t-Bu)₃ | 1.923 | 110.1 | 182 | -5.8 |

| PPh₃ | 1.832 | 103.0 | 145 | -5.9 |

Note: The data in this table is illustrative and based on typical values found in computational studies of phosphine ligands. Actual values for this compound would require specific calculations.

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Theoretical modeling is a powerful tool for elucidating the intricate details of reaction mechanisms. For reactions involving this compound, such as its conversion to other phosphine ligands or its participation in catalytic cycles, DFT can be used to map the potential energy surface. This allows for the identification of intermediates and, crucially, the calculation of transition state structures and their corresponding activation energies.

For example, the nucleophilic substitution at the phosphorus center, where the chloride is replaced by another group, is a fundamental reaction. Computational studies can model the approach of a nucleophile, the formation of a pentacoordinate intermediate or transition state, and the departure of the chloride leaving group. The calculated energy barriers for different nucleophiles would provide valuable information on the reactivity and selectivity of the starting chlorophosphine.

In the context of catalysis, theoretical studies can unravel the mechanism of elementary steps such as oxidative addition and reductive elimination. dntb.gov.ua By modeling the interaction of a metal complex bearing a methyl tert-butylphosphine ligand with substrates, researchers can gain a step-by-step understanding of the catalytic process. This knowledge is instrumental in optimizing reaction conditions and designing more efficient catalysts.

Prediction of Ligand Performance in Catalytic Systems

A significant goal of computational chemistry in catalysis is the in silico design of ligands for specific applications. mdpi.com By establishing quantitative structure-activity relationships (QSAR), it is possible to predict the performance of a ligand in a catalytic system based on its calculated properties.

For methyl tert-butylphosphine derivatives, computational models can correlate calculated steric and electronic parameters (like the Tolman cone angle and HOMO energy) with experimentally observed catalytic activity and selectivity. acs.orgnih.gov For instance, a larger cone angle might favor a specific reaction pathway by creating a certain steric environment around the metal center, while a higher HOMO energy could enhance the rate of oxidative addition.

Advanced computational approaches, including machine learning models trained on datasets of ligand properties and catalytic outcomes, are emerging as powerful predictive tools. acs.org By inputting the calculated properties of a novel ligand like a derivative of this compound, these models could predict its potential efficacy in a given catalytic transformation, thereby accelerating the discovery of new and improved catalysts.

Development of Novel Ligand Architectures Incorporating Methyl and tert-Butyl Moieties

Building upon the fundamental understanding gained from computational studies, the synthetic development of new ligands is a key area of research. The combination of methyl and tert-butyl groups offers a unique steric and electronic profile that can be incorporated into more complex ligand architectures.

Design and Synthesis of Chiral Methyl tert-butylphosphines for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. francis-press.commdpi.com The development of chiral phosphine ligands has been a cornerstone of this field. nih.gov The synthesis of chiral versions of methyl tert-butylphosphines, where the phosphorus atom itself is a stereocenter, presents a significant and valuable challenge.

The synthesis of P-chiral phosphines is a specialized area of organic synthesis. nih.gov Methods often involve the use of chiral auxiliaries to direct the stereoselective introduction of substituents at the phosphorus center. Starting from this compound, a potential route could involve the stereocontrolled substitution of the chloride with a chiral auxiliary, followed by the introduction of a third, different group to create a P-stereogenic center.

These chiral methyl tert-butylphosphines could then be evaluated in a range of asymmetric catalytic reactions, such as asymmetric hydrogenation, hydroformylation, or cross-coupling reactions. The specific combination of the small methyl group and the bulky tert-butyl group could lead to unique stereochemical outcomes.

Table 2: Examples of Chiral Phosphine Ligands and Their Applications

| Chiral Ligand | Application |

| (R,R)-Me-DuPhos | Asymmetric Hydrogenation |

| (S)-BINAP | Asymmetric Isomerization |

| (R)-Josiphos | Asymmetric Hydrogenation |

Exploration of Multidentate and Polymeric Ligand Systems

While monodentate phosphines are widely used, multidentate ligands, which contain multiple phosphine donors within a single molecule, often exhibit enhanced stability and can enforce specific coordination geometries on the metal center. researchgate.netalfachemic.comalfa-chemistry.comacs.org Incorporating the methyl tert-butylphosphine moiety into bidentate, tridentate, or even polydentate architectures could lead to novel catalytic systems with unique properties.

Furthermore, the immobilization of phosphine ligands on polymeric supports is an important strategy for catalyst recycling and for applications in flow chemistry. researchgate.net Methyl tert-butylphosphine units could be covalently attached to a polymer backbone, creating a heterogeneous catalyst. The steric and electronic properties of the phosphine would remain crucial for its catalytic performance, while the polymeric support would facilitate its separation from the reaction mixture. The development of such polymeric ligands based on the methyl tert-butylphosphine scaffold represents a promising avenue for creating more sustainable and practical catalytic systems.

Industrial Applications and Scale-Up Challenges in Phosphine Chemistry

The industrial significance of this compound lies primarily in its function as a precursor to valuable phosphine ligands. These ligands are instrumental in homogeneous catalysis, a cornerstone of modern chemical synthesis.

Industrial Applications: this compound is a key building block for creating specific phosphine ligands used in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental to the pharmaceutical, agrochemical, and electronics industries for constructing complex organic molecules. The tert-butyl and methyl groups on the phosphorus atom allow for the tuning of steric and electronic properties of the final ligand, which in turn influences the efficiency and selectivity of the catalytic reaction. Its derivatives are particularly noted for their utility as ligands in several named reactions. sigmaaldrich.comsigmaaldrich.com

Table 1: Key Cross-Coupling Reactions Utilizing Ligands Derived from Chlorophosphines

| Reaction Name | Bond Formed | Typical Application |

|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Synthesis of biaryls, polyolefins, and styrenes. sigmaaldrich.comsigmaaldrich.com |

| Heck Reaction | Carbon-Carbon (C-C) | Synthesis of substituted alkenes. sigmaaldrich.com |

| Stille Coupling | Carbon-Carbon (C-C) | Creation of complex molecules, often in natural product synthesis. sigmaaldrich.com |

| Sonogashira Coupling | Carbon-Carbon (C-C) | Synthesis of substituted alkynes. sigmaaldrich.com |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Formation of aryl amines, crucial in drug discovery. sigmaaldrich.com |

| Negishi Coupling | Carbon-Carbon (C-C) | Versatile method for creating C-C bonds with high stereospecificity. sigmaaldrich.com |

| Hiyama Coupling | Carbon-Carbon (C-C) | Coupling of organosilanes with organic halides. sigmaaldrich.com |

Scale-Up Challenges: The transition from laboratory-scale synthesis to industrial production of phosphine compounds like this compound is fraught with challenges. These difficulties stem from the inherent reactivity and sensitivity of the chemical class.

Hazardous Precursors: The commercial synthesis of phosphines often relies on precursors like phosphine (PH₃) gas. acs.org PH₃ is extremely toxic and pyrophoric (ignites spontaneously in air), making its handling and use on a large scale a significant safety and engineering challenge. rsc.orgyoutube.com

Product Sensitivity: Dialkylphosphine synthons and their chlorinated intermediates are notoriously sensitive to air and moisture. acs.org This reactivity necessitates strict inert atmosphere conditions (e.g., nitrogen or argon) throughout the manufacturing process to prevent degradation and the formation of phosphine oxides, which reduces yield and purity.

Reaction Control: The synthesis reactions, particularly reductions of phosphine oxides or reactions involving highly reactive organometallics, can be strongly exothermic. acs.org Managing this heat release is critical on a large scale to prevent runaway reactions and ensure product consistency.

Purification Difficulties: Removing reaction byproducts presents a major hurdle in scale-up operations. For instance, reductions using lithium aluminum hydride leave behind Li/Al salts that require extensive filtration, a process that can be inefficient and lead to product loss, especially with volatile phosphines. acs.org Similarly, alternative reduction methods may introduce boron-containing byproducts that are challenging to separate from the desired phosphine product. acs.org

Emerging Research Directions and Interdisciplinary Applications in Advanced Materials

Research into phosphine chemistry is expanding beyond traditional catalysis, exploring novel roles for these compounds in advanced materials and new catalytic paradigms.

Emerging Research Directions: A significant emerging area is nucleophilic phosphine catalysis , where the phosphine itself acts as the catalyst rather than just a ligand for a metal center. acs.org In this approach, the tertiary phosphine adds to an electron-deficient substrate (like an alkyne or allene) to generate a reactive zwitterionic intermediate. acs.org This intermediate can then engage in a variety of transformations. This field opens up new synthetic pathways and is an active area of research, with ongoing efforts to discover novel reactions and develop chiral phosphines for asymmetric catalysis. acs.org

Interdisciplinary Applications in Advanced Materials: The unique properties of phosphines are being harnessed in materials science, particularly through their incorporation into well-defined microenvironments. rsc.orgrsc.org

Metal-Organic Frameworks (MOFs): A key interdisciplinary application is the integration of phosphine functionalities into Metal-Organic Frameworks. rsc.orgrsc.org By using phosphine-containing linkers, researchers can construct porous, crystalline materials with phosphine groups decorating the internal pore surfaces. This approach offers a powerful method to "heterogenize" homogeneous catalysts.

Enhanced Catalysis and Recyclability: Supporting phosphine ligands within a MOF structure combines the high reactivity and selectivity of traditional homogeneous catalysts with the key advantages of heterogeneous catalysts: easy separation from the reaction mixture and potential for recycling. rsc.org

Microenvironment Effects: The confined space within the MOF pores can influence the behavior of the phosphine and its metal complexes. rsc.orgrsc.org This "confinement effect" can lead to modified reactivity, enhanced stability, or even altered selectivity compared to the same catalyst in solution, opening new avenues for catalyst design and performance. rsc.org

Table 2: Comparison of Catalytic Systems

| Feature | Homogeneous Catalysis (Traditional) | Heterogeneous Catalysis (e.g., in MOFs) |

|---|---|---|

| Catalyst State | Dissolved in the reaction medium. | Solid phase, separate from the reaction medium. rsc.org |

| Activity/Selectivity | Generally very high. | Can be high; influenced by the support structure. rsc.orgrsc.org |

| Catalyst Separation | Difficult; often requires complex workup (e.g., chromatography). | Simple; typically by filtration. rsc.org |

| Recyclability | Often challenging or impossible. | Generally straightforward. rsc.org |

| Tuning | Tuned by modifying the ligand structure. rsc.org | Tuned by modifying the ligand and the MOF structure/pore environment. rsc.org |

Q & A

Q. What are the recommended synthetic routes for Methyl tert-butylchlorophosphine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution using tert-butylphosphine and chlorinating agents (e.g., Cl2 or SO2Cl2) under inert atmospheres. Reaction temperature (-30°C to 0°C) and stoichiometric ratios are critical to avoid side reactions like oxidation or dimerization. For analogs like Di-tert-butylchlorophosphine, controlled addition of chlorinating agents in anhydrous solvents (e.g., THF) achieves >85% yield . Similar protocols can be adapted, but steric hindrance from the methyl group may necessitate longer reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- <sup>31</sup>P NMR : Primary tool for confirming phosphorus environment. Expected δP range: +50 to +80 ppm for P-Cl bonds, with shifts influenced by substituents .

- IR Spectroscopy : P-Cl stretches appear at 450–550 cm<sup>-1</sup>, while tert-butyl C-H vibrations occur at 2800–3000 cm<sup>-1</sup> .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> for C4H11ClP at m/z 122.05) .

Q. What safety protocols are essential when handling this compound?

The compound is moisture-sensitive and reacts violently with water, releasing HCl. Use Schlenk-line techniques under argon/nitrogen. Personal protective equipment (PPE) must include nitrile gloves and face shields. Toxicity data for analogs (e.g., Di-tert-butylchlorophosphine) suggest acute oral LD50 > 300 mg/kg in rats, but chronic exposure risks (e.g., neurotoxicity) require fume hoods and air monitoring .

Advanced Research Questions

Q. How does steric bulk influence the reactivity of this compound in transition-metal catalysis?

The tert-butyl group creates steric hindrance, reducing coordination flexibility but enhancing selectivity in cross-coupling reactions. For example, in Pd-catalyzed C–P bond formation, bulky phosphines improve regioselectivity by limiting metal-ligand dissociation. Comparative studies with less hindered analogs (e.g., phenylchlorophosphine) show 20–30% higher yields in asymmetric catalysis .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond lengths (P–Cl: ~2.04 Å) and charge distribution. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between P–Cl σ* and tert-butyl C–H σ orbitals, stabilizing the molecule. These models align with experimental <sup>31</sup>P NMR data .

Q. How can researchers resolve contradictions in reported toxicity data for organophosphorus compounds like this compound?

Discrepancies often arise from assay variability (e.g., in vitro vs. in vivo). Follow ATSDR guidelines:

- Conduct class-wide analyses (e.g., organophosphates) to identify trends.

- Use supplemental literature searches focusing on "neurotoxicity" and "bioaccumulation" terms.

- Validate findings with in silico QSAR models (e.g., EPA’s TEST) to predict LD50 and prioritize in vivo testing .

Q. What strategies optimize the stability of this compound in long-term storage?

Store under argon at -20°C in amber glass vials. Add stabilizers like 2,6-di-tert-butylphenol (0.1% w/w) to inhibit radical degradation. Purity (>95%) is critical; GC-MS monitoring every 3 months detects decomposition products (e.g., phosphine oxides) .

Methodological Guidance

- Literature Review : Use CAS No. 13716-10-4 (Di-tert-butylchlorophosphine) as a proxy in databases like SciFinder, filtering for "synthesis" and "reactivity" .

- Contradiction Analysis : Compare crystallographic data (e.g., bond angles from Acta Crystallographica) with computational predictions to validate structural models .

- Experimental Design : For catalysis studies, employ kinetic profiling (e.g., <sup>31</sup>P NMR reaction monitoring) to map intermediate species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.